Nusinersen vs. Risdiplam: Real-World Motor Function Outcomes in Pediatric SMA
In a prospective observational study of 20 children with SMA types 2 and 3 in Northwestern Iran, nusinersen demonstrated continuous improvement in Hammersmith Functional Motor Scale-Expanded (HFMSE) scores at all time points (baseline, 2 weeks, 1 month, and 6 months), whereas risdiplam showed significant HFMSE improvement only at 1 and 6 months [1]. Conversely, risdiplam exhibited significant gains in Revised Upper Limb Module (RULM) scores across all time points, while nusinersen produced minimal RULM change [1].
| Evidence Dimension | Motor function trajectory (HFMSE and RULM) over 6 months |
|---|---|
| Target Compound Data | Nusinersen: HFMSE improved at all time points; RULM showed minimal change. |
| Comparator Or Baseline | Risdiplam: HFMSE improved at 1 and 6 months only; RULM improved at all time points. |
| Quantified Difference | Nusinersen provided more consistent HFMSE trajectory; risdiplam provided superior upper limb function gains. |
| Conditions | Prospective observational study; 20 children aged 3-13 years with SMA types 2 and 3; follow-up at 2 weeks, 1 month, and 6 months. |
Why This Matters
This head-to-head real-world evidence informs procurement decisions by quantifying differential motor domain effects, enabling selection based on patient-specific functional priorities.
- [1] Risdiplam and nusinersen in spinal muscular atrophy: a descriptive real-world study on motor function outcomes in northwestern Iran. Neuromuscular Disorders. 2025;54:106210. doi:10.1016/j.nmd.2025.106210. View Source
